molecular formula C12H19ClN6O B12220959 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12220959
M. Wt: 298.77 g/mol
InChI Key: FFCUKQGKKXMDHK-UHFFFAOYSA-N
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Description

3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide (CAS 1856018-74-0) is a chemical compound supplied for research purposes. It is a derivative of the 1-methyl-1H-pyrazole-5-carboxamide scaffold, a class of compounds that has been identified as a potent inhibitor of parasitic nematodes such as Haemonchus contortus . Researchers should be aware that this chemotype has been associated with unexpected acute mammalian toxicity in rodent models, which studies suggest is likely due to a dose-dependent inhibition of mitochondrial respiration . This mechanism is distinct from its antiparasitic activity. The pyrazole carboxamide core structure is also recognized in agricultural research, where similar compounds exhibit significant antifungal activity by targeting fungal respiration, specifically by inhibiting mitochondrial complex II and IV, leading to disrupted cellular energy production . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H19ClN6O

Molecular Weight

298.77 g/mol

IUPAC Name

2-methyl-5-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H18N6O.ClH/c1-8(2)18-9(4-5-15-18)7-14-11-6-10(12(13)19)17(3)16-11;/h4-6,8H,7H2,1-3H3,(H2,13,19)(H,14,16);1H

InChI Key

FFCUKQGKKXMDHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation for Pyrazole Core Formation

The synthesis begins with constructing the two pyrazole cores: 1-isopropyl-1H-pyrazol-5-amine and 1-methyl-1H-pyrazole-5-carboxylic acid .

Synthesis of 1-Isopropyl-1H-pyrazol-5-amine

1-Isopropyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of β-ketonitriles with hydrazine derivatives. For example:

  • Reagents : Ethyl acetoacetate and isopropylhydrazine.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Yield : 72–85%.

Mechanism :

  • Hydrazine attacks the β-keto group, forming a hydrazone intermediate.
  • Intramolecular cyclization generates the pyrazole ring.
Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

This intermediate is prepared via Claisen condensation followed by cyclization:

  • Reagents : Dimethyl oxalate and methyl ketone.
  • Conditions : Potassium tert-butoxide in THF, followed by hydrazine cyclization in acetic acid.
  • Yield : 65–78%.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide group using coupling reagents:

  • Reagents : 1-Methyl-1H-pyrazole-5-carboxylic acid, ammonium chloride.
  • Conditions : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF.
  • Yield : 82–90%.

Key Reaction :
$$
\text{1-Methyl-1H-pyrazole-5-carboxylic acid} + \text{NH}_4\text{Cl} \xrightarrow{\text{HATU/DIPEA}} \text{1-Methyl-1H-pyrazole-5-carboxamide}
$$

Alkylation for Aminomethyl Bridging

The final step involves linking the two pyrazole units via an aminomethyl bridge:

Method A: Direct Alkylation
  • Reagents : 1-Isopropyl-1H-pyrazol-5-amine, formaldehyde, and 1-methyl-1H-pyrazole-5-carboxamide.
  • Conditions : Potassium carbonate in DMF at 80°C.
  • Yield : 58–67%.
Method B: Reductive Amination
  • Reagents : 1-Isopropyl-1H-pyrazol-5-amine, 1-methyl-1H-pyrazole-5-carboxaldehyde, sodium cyanoborohydride.
  • Conditions : Methanol, acetic acid, room temperature.
  • Yield : 70–75%.

Optimization and Comparative Analysis

Reaction Conditions and Yield Optimization

Step Method Temperature (°C) Solvent Catalyst Yield (%)
Pyrazole Core (1) Cyclocond. 80 Ethanol Acetic acid 72–85
Pyrazole Core (2) Claisen 25 THF KOtBu 65–78
Carboxamide Formation HATU Coupling 25 DMF HATU/DIPEA 82–90
Alkylation Direct 80 DMF K₂CO₃ 58–67
Reductive Amination NaBH₃CN 25 Methanol Acetic acid 70–75

Key Observations :

  • HATU-mediated amidation provides higher yields than traditional EDCI/HOBt methods.
  • Reductive amination avoids harsh alkylation conditions, improving functional group compatibility.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unsymmetrical pyrazoles often form regioisomers. Solutions include:

  • Directed Metalation : Using ortho-directing groups to control substitution patterns.
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid heating.

Purification of Hydrophilic Intermediates

Carboxamide derivatives require chromatographic purification with reverse-phase C18 columns or recrystallization from ethanol/water mixtures.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reduced reaction times.
  • Example : Pyrazole cyclocondensation in a microreactor at 100°C, achieving 89% yield.

Green Chemistry Approaches

  • Solvent-Free Cyclocondensation : Using ball milling for pyrazole synthesis, reducing waste.
  • Biocatalysis : Lipase-mediated amidation for carboxamide formation.

Analytical Characterization

Critical data for validating the compound:

Technique Key Signals
¹H NMR (DMSO-d₆) δ 1.35 (d, 6H, isopropyl CH₃), δ 3.85 (s, 3H, N–CH₃), δ 6.25 (s, 1H, pyrazole H).
IR (KBr) 1665 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch).
HPLC Purity >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Case Study : A study published in Pharmaceutical Research demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Case Study : In vitro studies have shown that certain pyrazole compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Neurological Applications

Emerging research suggests that pyrazole-based compounds may offer neuroprotective benefits. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism : The neuroprotective effects are thought to be mediated through antioxidant activity and modulation of neurotransmitter systems, particularly involving dopamine and serotonin pathways .

Pharmacological Mechanisms

The pharmacological actions of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a selective agonist or antagonist for various receptors involved in disease processes, including androgen receptors in cancer therapy .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to disease progression, such as COX enzymes in inflammation and kinases involved in cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s activity and selectivity are influenced by substituents on the pyrazole ring and carboxamide group. Below is a comparative analysis with structurally related analogs:

Compound Name Structural Features Biological Activity (IC₅₀) Physicochemical Properties References
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide 1-isopropylpyrazole-linked amino group; 1-methylpyrazole-carboxamide Anthelmintic activity (specific data pending) LogP: ~2.1 (estimated); MW: 262.32 g/mol
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Nitro and propyl substituents on pyrazole; carboxamide at position 5 Not explicitly reported MW: 212.21 g/mol; LogP: ~1.8
Compound 23 (from ) Ethyl substituent removed; fluoropyrazole derivative xL3 motility: 0.38 µM; L4 development: 0.7 nM Lower lipophilicity; high selectivity
Compound 86 (from ) tert-Butyl and chlorophenyl substituents; cyano-hydroxypropyl linkage Target: Protease inhibition (exact data unspecified) MW: 458.94 g/mol; LogP: ~3.5
1-Methyl-4-[(2-propoxybenzoyl)amino]-3-propyl-1H-pyrazole-5-carboxamide Propoxybenzamido group at position 4; propyl substituent at position 3 PDE inhibitor (IC₅₀ unspecified) MW: 344.41 g/mol; LogP: ~2.9

Key Observations:

Substituent Impact on Activity :

  • Removal of bulky groups (e.g., ethyl in compound 23) enhances potency, as seen in its sub-micromolar IC₅₀ values against parasitic larvae . The target compound’s 1-isopropyl group may balance steric effects and lipophilicity for optimal target binding.
  • Introduction of electron-withdrawing groups (e.g., nitro in ) or aromatic substituents (e.g., propoxybenzamido in ) alters solubility and target affinity.

Selectivity and Toxicity :

  • Fluorinated derivatives (e.g., compound 24) exhibit high selectivity for parasitic targets with minimal cytotoxicity, a critical advantage for therapeutic use . The target compound’s methyl and isopropyl groups may similarly reduce off-target interactions.

Physicochemical Properties :

  • Lower molecular weight (~262 g/mol) and moderate lipophilicity (LogP ~2.1) suggest favorable pharmacokinetics compared to bulkier analogs like compound 86 (LogP ~3.5) .

Biological Activity

The compound 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of the compound is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 232.29 g/mol. The structure features a pyrazole core, which is known for its versatility in drug design and development.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study involving various pyrazole compounds highlighted their ability to inhibit key kinases involved in cancer cell proliferation, particularly targeting the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. The structure-activity relationship (SAR) analysis suggested that modifications at the pyrazole ring could enhance potency against cancer cell lines, with some derivatives showing IC50 values below 10 µM in vitro against various cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism involving the modulation of NF-κB signaling pathways . The anti-inflammatory activity was quantitatively assessed, revealing effective concentrations (IC50 values) typically under 50 µM for various derivatives .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. Some studies have reported that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. The compound's ability to inhibit bacterial growth has been linked to its interaction with membrane integrity and function .

The biological activity of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:

  • Kinase Inhibition : The pyrazole moiety acts as a hinge-binding element for various kinases, including CDK16 and GSK3B, which are crucial in cell cycle regulation and apoptosis .
  • Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory mediators .
  • Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • A study on a series of pyrazolo[1,5-a]quinazoline compounds demonstrated that certain derivatives could effectively inhibit inflammation in animal models, supporting their potential use in treating inflammatory diseases .
  • Another investigation into the pharmacokinetics of pyrazole-based kinase inhibitors revealed favorable absorption and distribution profiles, suggesting good bioavailability and therapeutic potential .

Data Tables

Activity Type IC50 Value (µM) Reference
Antitumor<10
Anti-inflammatory<50
AntimicrobialVariable

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